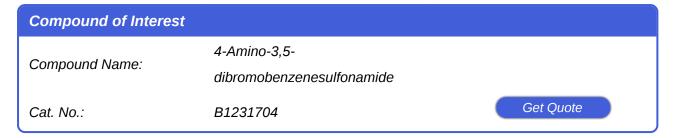


Technical Guide: 4-Amino-3,5dibromobenzenesulfonamide (CAS No. 39150-45-3)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dibromobenzenesulfonamide is a halogenated aromatic sulfonamide of significant interest in medicinal chemistry and drug development. Its structural features, particularly the presence of the sulfonamide group and bromine substituents, make it a valuable scaffold for the design of targeted therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its role as a carbonic anhydrase inhibitor.

Chemical and Physical Properties

This section summarizes the key physicochemical data for **4-Amino-3,5-dibromobenzenesulfonamide**.



Property	Value	Reference
CAS Number	39150-45-3	[1]
Molecular Formula	C ₆ H ₆ Br ₂ N ₂ O ₂ S	[2]
Molecular Weight	330.00 g/mol	[2]
Melting Point	235-237 °C	
Appearance	White to off-white crystalline solid	
IUPAC Name	4-amino-3,5- dibromobenzenesulfonamide	[2]
Synonyms	2,6-Dibromosulfanilamide, 3,5- Dibromosulfanilamide	[2]

Synthesis

The synthesis of **4-Amino-3,5-dibromobenzenesulfonamide** is typically achieved through the electrophilic bromination of sulfanilamide. While a specific detailed protocol for this exact compound is not readily available in the provided search results, a general experimental procedure can be outlined based on standard bromination methods for activated aromatic rings.

General Experimental Protocol: Bromination of Sulfanilamide

Materials:

- Sulfanilamide
- Bromine (Br₂) or a suitable brominating agent (e.g., N-Bromosuccinimide)
- A suitable solvent (e.g., glacial acetic acid, methanol, or water)
- Sodium thiosulfate solution (for quenching excess bromine)



- Sodium bicarbonate solution (for neutralization)
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- Dissolve sulfanilamide in the chosen solvent in a reaction flask.
- · Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of the brominating agent to the cooled solution with constant stirring. The reaction is typically exothermic and should be controlled to prevent side reactions.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.
- Quench any unreacted bromine by adding a sodium thiosulfate solution until the characteristic orange-brown color of bromine disappears.
- Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
- The crude product, **4-Amino-3,5-dibromobenzenesulfonamide**, will precipitate out of the solution.
- Collect the precipitate by vacuum filtration and wash it with cold water.
- Purify the crude product by recrystallization from a suitable solvent system to obtain the final product.

Characterization: The purity and identity of the synthesized compound should be confirmed using analytical techniques such as:

- · Melting point determination
- ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
- Fourier-Transform Infrared (FTIR) spectroscopy



Mass Spectrometry (MS)

Biological Activity and Mechanism of Action

The primary reported biological activity of **4-Amino-3,5-dibromobenzenesulfonamide** is its potent inhibition of carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases.

Carbonic Anhydrase Inhibition

4-Amino-3,5-dibromobenzenesulfonamide has been shown to be a potent inhibitor of two specific carbonic anhydrase isozymes: CA II and CA IX.[1]

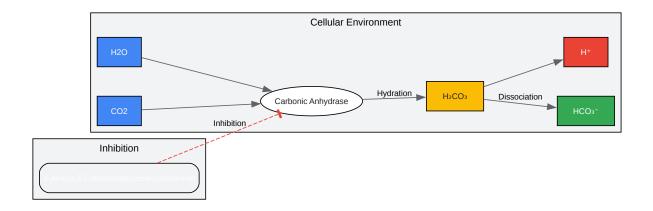
Target Isozyme	Inhibition Constant (Ki)	Reference
Carbonic Anhydrase II (Human)	73 nM	[1]
Carbonic Anhydrase IX (Human)	68 nM	[1]

The inhibition of these isozymes suggests potential therapeutic applications in conditions where their activity is upregulated, such as in certain types of cancer (CA IX) and glaucoma (CA II).[3][4][5]

Signaling Pathway and Experimental Workflow

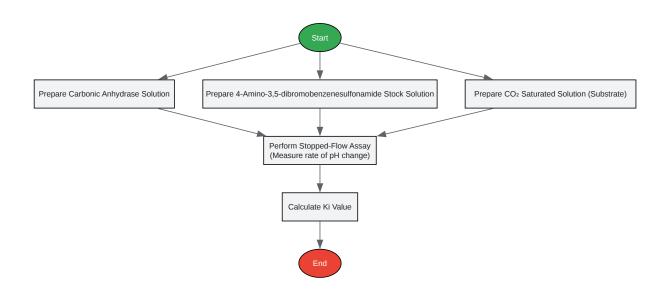
The following diagrams illustrate the role of carbonic anhydrase in physiological pH regulation and a general workflow for evaluating enzyme inhibition.





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Caption: Carbonic anhydrase catalyzes the hydration of CO2.





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Caption: Workflow for carbonic anhydrase inhibition assay.

Applications in Drug Development

The potent and selective inhibition of carbonic anhydrase isozymes makes **4-Amino-3,5-dibromobenzenesulfonamide** a promising lead compound in drug discovery. Its derivatives could be further explored for the development of novel therapeutics for:

- Oncology: Targeting tumor-associated CA IX, which is involved in pH regulation and contributes to the survival and proliferation of cancer cells in hypoxic environments.
- Ophthalmology: Developing topical agents for the treatment of glaucoma by reducing intraocular pressure through the inhibition of CA II in the ciliary body.
- Other Therapeutic Areas: The diverse roles of carbonic anhydrases in physiology suggest that inhibitors based on this scaffold could also be investigated for neurological disorders, diuretics, and managing altitude sickness.[4][5]

Conclusion

4-Amino-3,5-dibromobenzenesulfonamide is a well-characterized compound with established physical properties and a known mechanism of action as a potent carbonic anhydrase inhibitor. Its straightforward synthesis and significant biological activity make it an important tool for researchers and a valuable starting point for the development of new therapeutic agents. Further investigation into its structure-activity relationships and the development of derivatives could lead to the discovery of novel drugs with improved efficacy and selectivity.

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